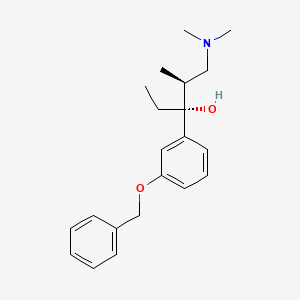

3'-O-Benzyl-(1R)-hydroxy Tapentadol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3'-O-Benzyl-(1R)-hydroxy Tapentadol is a useful research compound. Its molecular formula is C21H29NO2 and its molecular weight is 327.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3'-O-Benzyl-(1R)-hydroxy Tapentadol is a derivative of Tapentadol, a synthetic analgesic with dual mechanisms of action: it acts as a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor. This compound has garnered attention due to its potential therapeutic applications and unique pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.

Opioid Receptor Interaction

this compound primarily interacts with the mu-opioid receptors (MOR) in the central nervous system. This interaction leads to the activation of intracellular signaling pathways that contribute to analgesia. Additionally, it inhibits norepinephrine reuptake, enhancing pain relief through increased noradrenergic signaling .

Biochemical Pathways

The compound influences various biochemical pathways, including those involved in pain modulation, inflammation, and neuroprotection. It has been shown to affect the expression of pro-inflammatory cytokines and modulate oxidative stress responses in cellular models .

Pharmacokinetics

Absorption and Distribution

this compound exhibits good oral bioavailability and is rapidly absorbed. Its distribution is influenced by its lipophilicity, allowing effective penetration across biological membranes .

Metabolism

The metabolism of this compound occurs primarily in the liver, where it undergoes conjugation and oxidation. Unlike other opioids, it does not produce active metabolites that contribute to its analgesic effects .

Case Studies

-

Analgesic Efficacy

In clinical studies, this compound demonstrated comparable efficacy to traditional opioids in managing moderate to severe pain while exhibiting a lower risk of side effects such as respiratory depression . -

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells. This property is particularly relevant for conditions involving neuroinflammation .

In Vitro Studies

-

Cellular Impact

In vitro studies have shown that this compound can modulate the activity of various enzymes involved in inflammation and pain pathways. For example, it inhibited the activity of cyclooxygenase-2 (COX-2) and reduced the secretion of pro-inflammatory cytokines in human cell lines . -

Gene Expression Changes

Repeated exposure to this compound has been linked to alterations in gene expression profiles associated with liver and kidney function, suggesting potential implications for long-term use in clinical settings .

Data Table: Comparative Biological Activity

Propriétés

IUPAC Name |

(2S,3R)-1-(dimethylamino)-2-methyl-3-(3-phenylmethoxyphenyl)pentan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-5-21(23,17(2)15-22(3)4)19-12-9-13-20(14-19)24-16-18-10-7-6-8-11-18/h6-14,17,23H,5,15-16H2,1-4H3/t17-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTDRZBEHCAVQA-LAUBAEHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)(C(C)CN(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=CC(=CC=C1)OCC2=CC=CC=C2)([C@@H](C)CN(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648663 |

Source

|

| Record name | (2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004315-82-5 |

Source

|

| Record name | (2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.